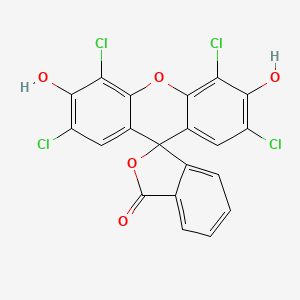

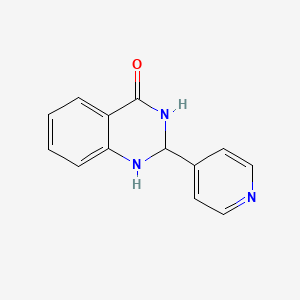

2-(p-Aminophenyl)-N-(alpha-methylphenethyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(p-Aminophenyl)-N-(alpha-methylphenethyl)acetamide often involves complex reactions that yield these compounds in good to moderate yield. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product is then recrystallized and elucidated using spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to our target, reveals that it crystallizes in the orthorhombic crystal system. This structure exhibits intermolecular hydrogen bonds and intramolecular interactions, contributing to its stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of similar acetamide derivatives can vary widely. For instance, acetamide (CH3CONH2), the largest molecule containing an amide bond detected in an interstellar medium, undergoes hydrogen abstraction reactions in solid para-hydrogen to produce radicals. This process demonstrates the reactive nature of acetamide derivatives and their potential in forming complex organic molecules under prebiotic conditions (Haupa et al., 2020).

Scientific Research Applications

Opioid Agonist Properties : A study by Barlow et al. (1991) investigated N-[2-(1-pyrrolidinyl)ethyl]acetamides, discovering potent compounds with opioid kappa agonist properties. These compounds demonstrated significant analgesic effects in animal models.

Anticancer Drug Synthesis : Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exploring its anticancer properties through molecular docking analysis targeting the VEGFr receptor. This study highlights the potential of related compounds in cancer treatment (Sharma et al., 2018).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, creating Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, indicating the versatility of related compounds in creating functional materials (Chkirate et al., 2019).

Antimalarial Drug Intermediate : In the field of antimalarial drug development, Magadum and Yadav (2018) studied the chemoselective monoacetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, using various acyl donors (Magadum & Yadav, 2018).

Astrochemical Reactions : Haupa et al. (2020) explored the reaction of hydrogen atoms with acetamide in the context of astrochemistry, showing the potential of related compounds in understanding complex organic molecule formation in interstellar environments (Haupa et al., 2020).

Anticonvulsant Activity : Kohn et al. (1991) investigated a series of functionalized alpha-heteroatom-substituted amino acids, including derivatives of acetamides, for their anticonvulsant activity, offering insights into the potential therapeutic applications of related compounds (Kohn et al., 1991).

Herbicide Metabolism and Carcinogenicity Studies : Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing valuable data on the safety and biological processing of related compounds (Coleman et al., 2000).

properties

IUPAC Name |

2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15/h2-10,13H,11-12,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFDXWRIUBOPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950597 | |

| Record name | 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(p-Aminophenyl)-N-(alpha-methylphenethyl)acetamide | |

CAS RN |

2792-95-2 | |

| Record name | Fepratset | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepracet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)

![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)